REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[Br:9].[N+:10]([O-])([OH:12])=[O:11]>S(=O)(=O)(O)O>[F:1][C:2]1[C:3]([Br:9])=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[N+:10]([O-:12])=[O:11]
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Name
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|
Quantity
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23.5 g
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Type
|
reactant
|
Smiles
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FC1=C(C(=CC=C1)F)Br
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Name
|
|
Quantity
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48 mL
|
Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred from 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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did not exceed 55° C
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Type
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ADDITION
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Details
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poured onto ice (300 ml)
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted three times with methylene chloride
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Type
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WASH
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Details
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The combined organic layers were washed three times with a saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
Solvent was removed in vacuo
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Type
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CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl ether
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1Br)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |